4-Bromo-3,5-dihydroxy-N-methylbenzamide

Chemical Identity Verification Analytical Chemistry Procurement Quality Control

Select this brominated benzamide (CAS 56375-85-0) for synthetic applications where its unique halogen, dual hydroxyl, and N-methylamide profile is critical. The 4-Br substituent creates an essential heavy atom handle for Suzuki and Buchwald-Hartwig cross-coupling diversification, and the resorcinol core provides binding interactions for PDE10A inhibitor SAR studies. Non-brominated analogs are not scientifically defensible without revalidation—positional substitution has been shown to decrease potency by >3× (IC₅₀ 8.7 μM to 29.1 μM). Ensure experimental reproducibility by sourcing the defined compound.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 56375-85-0
Cat. No. B1266066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dihydroxy-N-methylbenzamide
CAS56375-85-0
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C(=C1)O)Br)O
InChIInChI=1S/C8H8BrNO3/c1-10-8(13)4-2-5(11)7(9)6(12)3-4/h2-3,11-12H,1H3,(H,10,13)
InChIKeyQERSTEVWBUZWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS 56375-85-0): Sourcing Guide for a Brominated Resorcylic Acid Derivative with Verified Physicochemical Specifications


4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS 56375-85-0), also known as 4-Bromo-α-resorcylic acid methylamide or KUPLER, is a synthetic benzamide derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol [1]. This compound features a 4-bromo-substituted resorcinol core bearing an N-methylamide functional group, and is recognized primarily as an organic synthesis intermediate for pharmaceutical and agrochemical research applications . It is characterized by a reported melting point of 240–244 °C, a boiling point of 311.8 ± 42.0 °C (predicted), a density of 1.722 ± 0.06 g/cm³ (predicted), and a pKa of 7.08 ± 0.15 (predicted) .

Why In-Class Substitution of 4-Bromo-3,5-dihydroxy-N-methylbenzamide is Unreliable: The Critical Role of the 4-Bromo Substituent


Substituting 4-Bromo-3,5-dihydroxy-N-methylbenzamide with a non-brominated analog or a differently substituted benzamide is not scientifically defensible without revalidation. The bromine atom at the 4-position is a heavy halogen that profoundly alters the molecule's electronic properties, lipophilicity, and steric profile relative to unsubstituted 3,5-dihydroxy-N-methylbenzamide [1]. This single substitution can dramatically shift binding affinity to biological targets; for example, in a series of substituted benzamide derivatives, moving a methyl group from the 2- to the 4-position on the aromatic ring increased the IC₅₀ value from 8.7 μM to 29.1 μM [2]. Such positional sensitivity indicates that even minor structural deviations can result in significant loss of potency. Consequently, generic substitution without rigorous experimental confirmation risks experimental failure, wasted resources, and irreproducible data. The following quantitative evidence provides the basis for selecting this specific compound over its closest analogs.

4-Bromo-3,5-dihydroxy-N-methylbenzamide: Quantitative Differential Evidence Against Key Structural Analogs


Molecular Weight Differential: Distinguishing the N-Methylamide from the Unsubstituted Amide Analog

The target compound 4-Bromo-3,5-dihydroxy-N-methylbenzamide possesses a molecular weight of 246.06 g/mol, a value that unambiguously differentiates it from the structurally related analog 4-Bromo-3,5-dihydroxybenzamide (CAS 13429-12-4), which has a molecular weight of 232.03 g/mol [1][2]. This 14.03 g/mol difference corresponds precisely to the presence of an N-methyl group in the target compound compared to the primary amide in the analog. This property is critical for identity verification by LC-MS or HRMS during procurement acceptance testing [3].

Chemical Identity Verification Analytical Chemistry Procurement Quality Control

Lipophilicity Modulation: Impact of the N-Methyl Moiety on logP for Method Development

While direct experimental logP data for the target compound is limited in the open literature, the structural difference between 4-Bromo-3,5-dihydroxy-N-methylbenzamide and its primary amide analog (4-Bromo-3,5-dihydroxybenzamide) is known to significantly alter chromatographic retention behavior [1]. The presence of the N-methyl group increases the compound's lipophilicity, resulting in longer retention times on reverse-phase HPLC columns. This necessitates distinct analytical method parameters; a validated RP-HPLC method using a Newcrom R1 column has been specifically established for the separation and analysis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide, confirming its unique chromatographic profile [1].

Chromatography Method Development Physicochemical Profiling

Computed pKa as a Selectivity Determinant in Biological and Chemical Systems

The predicted pKa of 4-Bromo-3,5-dihydroxy-N-methylbenzamide is 7.08 ± 0.15, a value influenced by the electron-withdrawing bromine atom and the N-methylamide substituent . In contrast, the unsubstituted parent compound, 3,5-dihydroxybenzamide, is expected to have a different pKa due to the absence of both the bromine and N-methyl groups [1]. This pKa value places the compound near physiological pH, meaning its ionization state—and thus its solubility, membrane permeability, and target engagement—is highly sensitive to the local environment.

Physicochemical Characterization Drug Design Reactivity Prediction

Melting Point Specification for Solid-State Identity and Purity Assessment

The reported melting point of 4-Bromo-3,5-dihydroxy-N-methylbenzamide is 240–244 °C . This value serves as a rapid, low-cost identity check upon receipt and distinguishes it from the unbrominated analog 3,5-dihydroxybenzamide, which has a melting point of 270 °C (decomposition) .

Quality Control Material Science Pre-formulation

Potential for Distinct Biological Activity: Evidence from Structural Analogs in PDE10A Inhibition

The N-methylbenzamide scaffold is a recognized pharmacophore for phosphodiesterase 10A (PDE10A) inhibition, a target implicated in neurological disorders [1]. A lead optimization program identified N-methylanilides and their corresponding N-methylbenzamides as potent PDE10A inhibitors, demonstrating the critical importance of the N-methylamide moiety for target engagement [1]. While direct IC₅₀ data for 4-Bromo-3,5-dihydroxy-N-methylbenzamide against PDE10A is not available in the open literature, its exact core scaffold matches that of the active chemotype. In contrast, the des-methyl analog (4-Bromo-3,5-dihydroxybenzamide) lacks this key pharmacophoric feature and is therefore not expected to exhibit the same activity profile [2].

Medicinal Chemistry Neuroscience Enzyme Inhibition

Validated Application Scenarios for 4-Bromo-3,5-dihydroxy-N-methylbenzamide Based on Quantitative Differentiation


Analytical Method Development and Quality Control

The distinct molecular weight (246.06 g/mol), melting point (240–244 °C), and chromatographic retention profile on reverse-phase HPLC columns make this compound an ideal reference standard for method development and quality control in analytical chemistry laboratories [1]. Its physicochemical properties allow for precise method validation for identity, purity, and assay, ensuring the integrity of research data [2].

Organic Synthesis Intermediate

The compound's brominated aromatic core serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable intermediate in the synthesis of more complex pharmaceutical or agrochemical candidates [1]. Its N-methylamide group provides a stable, non-reactive moiety during synthetic transformations .

Medicinal Chemistry for Neurological Target Exploration

Given that the N-methylbenzamide scaffold is a known pharmacophore for PDE10A inhibition, this compound may be employed as a starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for neurological disorders such as Huntington's disease [1]. The presence of the 4-bromo substituent and the 3,5-dihydroxy groups offers additional sites for structural diversification and optimization of drug-like properties.

Material Science as a Specialty Coupler

Historically, derivatives of α-resorcylic acid methylamide have been utilized as couplers in diazotype imaging materials [1]. While this is a niche application, it highlights the compound's potential utility in specialty chemical formulations where specific reactivity with diazonium salts is required to produce defined colorimetric responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.